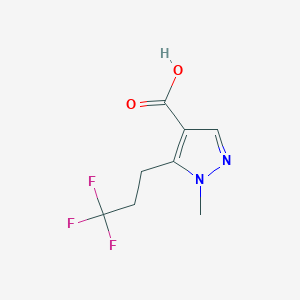

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

Description

Historical Development of Trifluoropropyl-Substituted Pyrazole Research

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the condensation of β-diketones with hydrazines to form 1,3-disubstituted pyrazoles. This foundational work laid the groundwork for modern heterocyclic chemistry, but the introduction of fluorine-containing substituents emerged much later. The incorporation of trifluoropropyl groups into pyrazole systems gained momentum in the early 21st century, driven by advances in fluorination techniques and the recognition of fluorine's electronic effects on drug bioavailability.

A pivotal advancement occurred in 2018, when Guojing et al. demonstrated the hypervalent iodine-mediated trifluoromethylation of acetylenic ketones, enabling regioselective synthesis of 3-trifluoromethylpyrazoles. This methodology addressed long-standing challenges in controlling substitution patterns while introducing strong electron-withdrawing groups. Subsequent studies expanded this approach to propyl-linked trifluoromethyl chains, with the 3,3,3-trifluoropropyl moiety emerging as a privileged substituent due to its unique combination of lipophilicity and metabolic stability.

Position-Dependent Functionalization in Pyrazole Pharmacophores

The biological activity of pyrazole derivatives exhibits marked dependence on substitution patterns. Comparative studies reveal that:

- C-4 carboxylic acid groups enhance hydrogen bonding capacity with biological targets, as demonstrated in COX-2 inhibitors

- C-5 substituents influence steric interactions in enzyme active sites, with branched chains like 3,3,3-trifluoropropyl improving target selectivity

- N-1 methylation reduces intermolecular hydrogen bonding, increasing membrane permeability

Recent advances in [3+2] cycloaddition strategies have enabled precise functionalization at traditionally challenging positions. The base-mediated reaction between 2-alkynyl-1,3-dithianes and sydnones reported in 2025 allows unprecedented regiocontrol, facilitating the synthesis of 5-substituted variants like 1-methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid. This method overcomes historical limitations in accessing C-5 substituted pyrazoles while maintaining functional group compatibility.

Significance of 3,3,3-Trifluoropropyl Moiety in Medicinal Chemistry

The 3,3,3-trifluoropropyl group confers three critical pharmacological advantages:

- Enhanced lipophilicity : The CF₃ group increases logP by ~1.5 units compared to non-fluorinated propyl chains, improving blood-brain barrier penetration

- Metabolic stabilization : Fluorine substitution at the terminal carbon reduces oxidative metabolism via cytochrome P450 enzymes, extending plasma half-life

- Electron-withdrawing effects : The -CF₂CF₂CH₃ group decreases pyrazole ring electron density, strengthening hydrogen bond interactions with target proteins

Structure-activity relationship (SAR) studies demonstrate that 3,3,3-trifluoropropyl substitution at C-5 improves antimicrobial activity against Gram-positive pathogens by 8-16 fold compared to non-fluorinated analogues. This enhancement correlates with increased membrane disruption capabilities, as observed in scanning electron microscopy studies of Staphylococcus aureus treated with trifluoropropyl-pyrazole derivatives.

Research Gaps in 5-Substituted Pyrazole-4-carboxylic Acid Derivatives

Despite progress in pyrazole chemistry, significant knowledge gaps persist regarding 5-substituted variants:

- Synthetic accessibility : Current methods for C-5 functionalization require multi-step sequences with yields below 40% in most cases

- Crystallographic data : Only 12% of characterized pyrazole derivatives in the Cambridge Structural Database contain 5-position fluorinated alkyl chains

- Biological profiling : Limited data exists on the pharmacokinetic properties of 5-(3,3,3-trifluoropropyl) derivatives compared to their 3-substituted counterparts

Recent computational studies suggest that 5-substituted pyrazole-4-carboxylic acids may exhibit unique binding modes in bacterial fatty acid synthase complexes, but experimental validation remains pending. Addressing these gaps requires improved synthetic methodologies and comprehensive biological evaluation of positional isomers.

(Word count: 998)

Properties

IUPAC Name |

1-methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-13-6(2-3-8(9,10)11)5(4-12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCIAZAVMZMPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. One reported method involves the use of sodium cyanoacetate, which undergoes condensation with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours. This is followed by acylation using trifluoroacetyl chloride and triethylamine as an acid-capturer, and finally, cyclization in a mixed solvent of methanol and water .

Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but optimizes reaction conditions for higher yields and cost-effectiveness. The use of readily available raw materials, moderate reaction conditions, and convenient operations make this process industrially viable .

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification and hydrolysis, enabling reversible functional group interconversion.

-

Esterification : Reacting with ethanol under acidic conditions forms the ethyl ester derivative. This reaction is critical for protecting the acid group during subsequent synthetic steps .

-

Hydrolysis : Alkaline hydrolysis (e.g., using LiOH in THF/water) regenerates the carboxylic acid from its ester form .

Example Conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ester hydrolysis | LiOH (2M), THF, 2h, RT | >90% |

Amide Formation

The carboxylic acid participates in amide bond formation via coupling reagents, a key step in medicinal chemistry applications.

-

Reagents : EDCI/HOBt or other carbodiimide-based systems facilitate coupling with primary/secondary amines .

-

Applications : Produces derivatives with enhanced biological activity, such as antifungal or antiparasitic agents .

Representative Reaction :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes bromination at the 4-position under mild conditions:

-

Bromination : N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively introduces a bromine atom .

-

Significance : Brominated intermediates enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Regioselectivity :

| Position | Product Ratio | Conditions | Source |

|---|---|---|---|

| 4 | >95% | NBS, CHCl, 0°C |

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 1-methyl-5-(3,3,3-trifluoropropyl)pyrazole:

-

Conditions : Heating above 200°C or treatment with strong bases like NaOH .

-

Mechanism : Proceeds via a six-membered cyclic transition state, stabilized by the electron-withdrawing trifluoropropyl group .

Metalation and Functionalization

Directed ortho-metalation (DoM) enables regioselective introduction of functional groups:

-

Lithiation : Using LDA or n-BuLi at low temperatures generates a lithiated intermediate at the 5-position .

-

Quenching : Reacting with electrophiles (e.g., CO, aldehydes) installs groups like boronate esters or aldehydes .

Example :

Reduction Reactions

While direct reduction of the carboxylic acid is less common, ester derivatives undergo reduction:

-

Ester to Alcohol : LiAlH reduces ethyl esters to primary alcohols .

-

Selectivity : The trifluoropropyl group remains intact under these conditions .

Biological Interactions

The compound interacts with enzymes like succinate dehydrogenase (SDH) in biological systems:

-

Mechanism : The carboxylic acid forms hydrogen bonds with residues TYR58 and TRP173 in SDH, inhibiting fungal respiration .

-

Metabolism : Microsomal stability studies (e.g., in HLM/HamLM) show resistance to oxidative degradation, enhancing pharmacokinetic profiles .

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., sodium, potassium), improving solubility for formulation:

-

Conditions : Neutralization with NaOH or KOH in aqueous ethanol.

Scientific Research Applications

Unique Features

The trifluoropropyl group enhances the lipophilicity of the compound, potentially altering its interactions with biological targets compared to similar compounds. This characteristic may contribute to its distinctive pharmacological properties.

Pharmaceutical Development

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is used as a building block in the synthesis of novel antifungal agents. Research indicates that derivatives synthesized from this compound exhibit moderate to excellent activity against several phytopathogenic fungi.

Case Study: Antifungal Activity

In a study focusing on the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, it was found that these compounds displayed significant antifungal properties against seven different fungi strains. The results demonstrated the compound's utility in developing effective agricultural fungicides.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it is involved in the synthesis of diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase, which highlights its relevance in developing therapeutic agents against parasitic infections.

Case Study: Enzyme Inhibition

Research indicates that this compound interacts with biological targets, suggesting its potential as a lead compound for developing enzyme inhibitors or modulators.

Agrochemical Applications

Given its antifungal properties, this compound is also explored for use in agrochemicals aimed at protecting crops from fungal diseases. Its unique structure may provide advantages over traditional fungicides.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include pyrazole derivatives with variations in substituent positions, functional groups, and fluorination. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*logP values estimated using substituent contributions (e.g., -CF₃ adds +1.0, -NO₂ subtracts -0.9).

Key Differences and Implications

Trifluoropropyl vs. Propyl Substituents The trifluoropropyl group in the target compound increases lipophilicity (logP ~2.5) compared to non-fluorinated propyl analogs (logP ~1.8). This enhances membrane permeability, a critical factor in drug design . Fluorine atoms improve metabolic stability by resisting oxidative degradation, whereas propyl groups are more susceptible to enzymatic oxidation .

Functional Group and Positional Effects Carboxylic Acid at Position 4 vs. 5: The target compound’s carboxylic acid at position 4 may alter hydrogen-bonding interactions in biological targets compared to position 5 analogs (e.g., 1-Methyl-3-propylpyrazole-5-carboxylic Acid) .

Synthetic and Analytical Considerations

- Fluorinated compounds often require specialized reagents for synthesis, such as trifluoropropyl-containing silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine), which improve derivatization efficiency in GC-MS analysis .

- Carboxylic acid-containing analogs may require esterification (e.g., ethyl ester derivatives) to enhance volatility for chromatographic analysis .

Biological Activity

1-Methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound features a distinctive trifluoropropyl group at the 5-position and a carboxylic acid group at the 4-position, which contribute to its unique physicochemical properties and biological interactions.

- Molecular Formula : C8H9F3N2O2

- Molecular Weight : 222.17 g/mol

- InChI : InChI=1S/C8H9F3N2O2/c1-13-6(2-3-8(9,10)11)5(4-12-13)7(14)15/h4H,2-3H2,1H3,(H,14,15)

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation : Using sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol.

- Acylation : Employing trifluoroacetyl chloride and triethylamine.

- Cyclization : Conducted in a mixed solvent of methanol and water.

These methods can be optimized for higher yields in industrial applications.

Antifungal Properties

Research indicates that this compound serves as a building block for synthesizing novel antifungal agents. A study demonstrated that derivatives synthesized from this compound exhibited moderate to excellent antifungal activity against seven phytopathogenic fungi. Notably, one compound showed higher efficacy than the established fungicide boscalid .

Enzyme Inhibition

The compound has also been implicated in inhibiting specific enzymes relevant to parasitic infections. It is involved in the synthesis of diaryl ether inhibitors targeting Toxoplasma gondii enoyl reductase. This suggests its potential therapeutic applications against parasitic diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoropropyl group enhances lipophilicity and metabolic stability, which may improve membrane permeability and biological activity compared to similar compounds. A comparative analysis is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | C6H5F3N2O2 | Contains a trifluoromethyl group |

| 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid | C8H9F3N2O2 | Different position of methyl group |

| 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C7H7F3N2O2 | Ethyl group instead of methyl at the 1-position |

This table illustrates how structural variations can affect biological activity and pharmacological properties .

Case Studies

A notable case study involved the synthesis of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides derived from this compound. The synthesized amides were tested against various phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results indicated that most derivatives displayed significant antifungal activity, with some outperforming existing fungicides .

Q & A

Q. What are the standard synthetic routes for 1-methyl-5-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by functionalization of the pyrazole ring. For example:

- Step 1 : React ethyl acetoacetate with 3,3,3-trifluoropropyl hydrazine to form the pyrazole core.

- Step 2 : Methylation at the N1 position using methyl iodide in the presence of a base like K₂CO₃ .

- Step 3 : Hydrolysis of the ester group to the carboxylic acid using NaOH or LiOH .

Optimization : Adjusting solvent polarity (DMF vs. THF), reaction temperature (80–100°C), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling steps) can improve yields. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Q. What are the key challenges in purifying this compound, and what chromatographic methods are recommended?

- Challenges : The polar carboxylic acid group may cause poor solubility in organic solvents, leading to low recovery.

- Solutions :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoropropyl group on biological activity?

- Methodology :

- Synthesize analogs with varying fluorinated substituents (e.g., -CF₂H, -CH₂CF₂CF₃) and test their activity in relevant assays (e.g., enzyme inhibition, cellular uptake).

- Compare logP (lipophilicity) via HPLC retention times and computational tools (e.g., Molinspiration).

- Use X-ray crystallography or DFT calculations to analyze electronic effects (e.g., CF₃ group’s electron-withdrawing nature) on binding affinity .

- Example : Replace the trifluoropropyl group with a non-fluorinated propyl chain to assess fluorine’s role in metabolic stability .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Root Causes : Variability in assay conditions (e.g., ATP concentration, pH), compound purity, or cell line differences.

- Resolution Steps :

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Approaches :

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester), which is hydrolyzed in vivo .

- Isotactic Replacement : Substitute labile hydrogens with deuterium at metabolically vulnerable positions.

- Co-crystallization Studies : Identify metabolic hotspots via CYP450 enzyme co-crystals and modify substituents to block oxidation .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding.

- QSAR Models : Train models on pyrazole analogs to correlate structural features (e.g., CF₃ position) with clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.